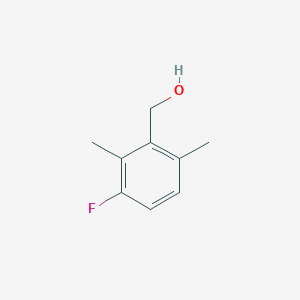

2,6-Dimethyl-3-fluorobenzyl alcohol

Description

Contextualization of 2,6-Dimethyl-3-fluorobenzyl Alcohol within the Class of Fluorinated Benzyl (B1604629) Derivatives

This compound is a distinct molecule within the broader family of fluorinated benzyl derivatives. drugbank.com Its structure is a variation on the basic benzyl alcohol scaffold, which consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). wikipedia.org Specifically, it is a trisubstituted derivative, featuring two methyl groups at positions 2 and 6, and a fluorine atom at position 3 of the benzene ring.

The placement of these functional groups is critical to the molecule's properties. The methyl groups provide steric bulk and can influence the molecule's conformation and reactivity. The fluorine atom, with its high electronegativity, can affect the acidity of the hydroxyl group and the electron density of the aromatic ring, thereby influencing how the molecule interacts with other substances. While specific research on this compound is not extensively documented, its chemical behavior can be inferred from related compounds like 2,6-Dimethyl-4-fluorobenzyl alcohol and other fluorinated benzyl alcohols.

Historical Development of Research on Benzyl Alcohol Scaffolds

The history of benzyl alcohol research is closely linked to the development of the coal tar and dye industries in the 19th century. perfumerflavorist.com Initially, benzyl alcohol and its related compound, benzaldehyde (B42025), were derived from these industrial processes. A key breakthrough came in 1853 when Cannizzaro reported that benzaldehyde could be converted into equal parts benzyl alcohol and benzoate (B1203000) salts. perfumerflavorist.com

The industrial production of benzyl alcohol began in earnest with the demand for benzyl chloride in dye synthesis. This spurred research into the chlorination of toluene (B28343) to produce benzyl chloride, which could then be hydrolyzed to benzyl alcohol. perfumerflavorist.combritannica.com Before 1914, this production was dominated by European, particularly German, dye manufacturers. perfumerflavorist.com World War I, however, led to a rapid expansion of the synthetic organic chemical industry in the United States, including the domestic production of benzyl alcohol. perfumerflavorist.com

Over the years, new synthetic methods have been developed, such as the catalytic hydrogenation of benzaldehyde. perfumerflavorist.comtaylorandfrancis.com More recently, there has been a push towards more sustainable and environmentally friendly production methods, including biocatalysis using whole-cell or enzymatic processes to convert benzaldehyde to benzyl alcohol. nih.gov

Current Research Landscape and Academic Relevance of Arylfluorinated Compounds

Arylfluorinated compounds, which include a wide range of fluorine-containing aromatic molecules, are of significant interest in modern organic chemistry. The unique properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered acidity—make these compounds particularly valuable in medicinal chemistry and drug discovery. ontosight.ai

The introduction of fluorine can improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. This has led to the incorporation of fluorinated motifs in a wide array of pharmaceuticals.

Beyond pharmaceuticals, arylfluorinated compounds are also finding applications in materials science, where their unique electronic and physical properties are being harnessed to create new polymers and other advanced materials. The ongoing research in this area continues to uncover new synthetic methods for the selective introduction of fluorine into aromatic systems and to explore the full potential of these versatile compounds.

Overview of the Chemical Compound's Structural Features and Nomenclature

The chemical structure of this compound is defined by a central benzene ring. A hydroxymethyl group (-CH2OH) is attached to the ring, making it a benzyl alcohol. The ring is further substituted with two methyl groups (-CH3) at the 2 and 6 positions, and a single fluorine atom (-F) at the 3 position.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (3-fluoro-2,6-dimethylphenyl)methanol . This name precisely describes the arrangement of the substituents on the phenyl (benzene) ring and the methanol-derived primary functional group.

The presence and positioning of these groups are expected to create a specific three-dimensional shape and distribution of electron density, which in turn will dictate its physical properties and chemical reactivity. For instance, the two methyl groups flanking the hydroxymethyl group's attachment point may create steric hindrance, potentially influencing the rates of reactions involving the alcohol group.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 2,6-Dimethyl-4-fluorobenzyl alcohol | 3-Fluorobenzyl alcohol | 2,6-Difluorobenzyl alcohol |

| Molecular Formula | C₉H₁₁FO | C₉H₁₁FO | C₇H₇FO | C₇H₆F₂O |

| Molecular Weight | 154.18 g/mol | 154.18 g/mol | 126.13 g/mol sigmaaldrich.com | 144.12 g/mol nih.gov |

| CAS Number | Not available | 773868-67-0 | 456-47-3 sigmaaldrich.comxieshichem.com | 19064-18-7 nih.gov |

| Boiling Point | Predicted: ~240-250 °C | 248.9 °C | 104-105 °C at 22 mmHg sigmaaldrich.com | 88 °C |

| Density | Predicted: ~1.1 g/cm³ | 1.101 g/cm³ | 1.164 g/mL at 25 °C sigmaaldrich.com | 1.3 g/mL at 25 °C |

| Appearance | Predicted: Liquid or low-melting solid | - | Clear colorless liquid chemicalbook.com | Colorless to light yellow liquid |

Structure

3D Structure

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(3-fluoro-2,6-dimethylphenyl)methanol |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 |

InChI Key |

MUUUUAAQQSUOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyl 3 Fluorobenzyl Alcohol and Analogues

Strategies for Carbon-Fluorine Bond Formation in Benzyl (B1604629) Systems

The creation of a carbon-fluorine (C-F) bond in a benzylic system, particularly with the specific substitution pattern of 2,6-Dimethyl-3-fluorobenzyl alcohol, requires careful consideration of regiochemistry. While the target molecule itself is achiral, the synthesis of its analogues can involve the creation of stereogenic centers, necessitating stereoselective fluorination techniques.

Achieving the desired 3-fluoro substitution pattern on a 2,6-dimethylphenyl core is a significant regiochemical challenge. Direct fluorination of 2,6-dimethylbenzyl alcohol or its precursors is generally not feasible due to a lack of selectivity. Therefore, synthetic strategies typically rely on directing groups to install the fluorine atom at the correct position on the aromatic ring. A common approach involves starting with a precursor that contains a directing group, such as an amino group, which can be replaced by fluorine via a Sandmeyer-type reaction or a Balz-Schiemann reaction.

For instance, a plausible synthetic route could begin with 6-Amino-3-bromo-2-fluorobenzoic acid, a commercially available compound chemscene.com. The synthesis would then involve the removal of the bromine and reduction of the carboxylic acid. Alternatively, starting from a suitable aniline, electrophilic fluorination can be directed to the desired position.

Another advanced method involves iodine(I)/iodine(III) catalysis for the fluorination of unactivated allenes, which generates propargylic fluorides. nih.gov While not directly applicable to the aromatic ring fluorination of the target compound, this highlights the development of catalytic systems for regioselective C-F bond formation in complex molecules. nih.gov

While this compound is achiral, the synthesis of chiral analogues, such as those with a stereocenter at the benzylic carbon, requires stereoselective fluorination methods. Significant progress has been made in the enantioselective fluorination of benzylic C(sp³)–H bonds.

One prominent strategy involves palladium-catalysis with the use of a transient chiral directing group. In 2018, a method was reported for the enantioselective fluorination of benzylic C(sp³)–H bonds ortho to aldehyde substituents. beilstein-journals.orgnih.gov The stereochemical outcome was dictated by a bulky, transient amino directing group that facilitates the C–F reductive elimination. beilstein-journals.orgnih.gov This approach could be adapted for an analogue like 2,6-dimethyl-3-fluoroethylbenzene to create a chiral center.

Another strategy employs a combination of a silver catalyst and an amino acid to mediate the fluorination of benzylic substrates. beilstein-journals.org Furthermore, the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides using Selectfluor as the fluorinating agent presents a powerful method for creating fluorine-bearing stereogenic centers with high fidelity. acs.org These reactions often proceed through a polar, two-electron pathway, which helps preserve the stereochemical information of the starting material. acs.org

Reduction Methodologies for Corresponding Aldehydes and Carboxylic Acids

The final step in many synthetic routes to this compound involves the reduction of the corresponding aldehyde (2,6-Dimethyl-3-fluorobenzaldehyde) or carboxylic acid (2,6-Dimethyl-3-fluorobenzoic acid). The choice of reducing agent or method depends on the starting material and the desired selectivity.

Metal hydrides are common and effective reagents for the reduction of aldehydes and carboxylic acids. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, by reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in

Sodium Borohydride (NaBH₄): A mild reducing agent that is highly selective for aldehydes and ketones. It is often used in protic solvents like ethanol (B145695) or methanol (B129727) and does not typically reduce carboxylic acids, esters, or amides.

Lithium Aluminium Hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. It readily reduces aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. ncert.nic.in Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Comparison of Common Metal Hydride Reducing Agents

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminium Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Mild | Strong |

| Selectivity | High (reduces aldehydes & ketones) | Low (reduces most polar multiple bonds) |

| Functional Groups Reduced | Aldehydes, Ketones, Acyl Chlorides | Aldehydes, Ketones, Carboxylic Acids, Esters, Amides, Nitriles |

| Solvent | Protic (e.g., Ethanol, Water) | Aprotic (e.g., THF, Diethyl Ether) |

| Handling | Relatively safe | Pyrophoric, reacts violently with water |

Catalytic hydrogenation is another method for the reduction of aldehydes. This process involves reacting the substrate with hydrogen gas (H₂) over a metal catalyst.

Common catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni)

This method is effective for reducing aldehydes to primary alcohols. While carboxylic acids are generally resistant to catalytic hydrogenation under standard conditions, they can be reduced at high pressures and temperatures, though this is less common than using metal hydrides. A reaction known as the Rosenmund reduction can reduce an acyl chloride to an aldehyde using a deactivated palladium-on-barium-sulfate catalyst. ncert.nic.in

For the synthesis of chiral alcohol analogues, biocatalytic and chemo-enzymatic methods offer unparalleled enantioselectivity. nih.govmdpi.com These approaches often utilize whole microbial cells or isolated enzymes, such as ketoreductases (KREDs), which can reduce a prochiral ketone to a single enantiomer of the corresponding secondary alcohol. nih.govresearchgate.net

This strategy would be highly applicable to the asymmetric reduction of a precursor like 2,6-dimethyl-3-fluoroacetophenone to yield a chiral 1-(2,6-dimethyl-3-fluorophenyl)ethanol analogue. The advantages of biocatalysis include high selectivity (chemo-, regio-, and enantio-), and mild reaction conditions (ambient temperature and pressure), which prevent issues like racemization or rearrangement. mdpi.comresearchgate.net

Furthermore, chemo-enzymatic cascades have been developed to synthesize aldehydes and alcohols from carboxylic acids. mdpi.com These cascades can involve an initial enzymatic reduction of a carboxylic acid to an aldehyde, catalyzed by a carboxylic acid reductase (CAR), followed by a subsequent reduction to the alcohol. mdpi.com Combining chemical synthesis with biocatalysis provides a powerful toolkit for producing complex, optically active molecules. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dimethyl-3-fluorobenzaldehyde |

| 2,6-Dimethyl-3-fluorobenzoic acid |

| 6-Amino-3-bromo-2-fluorobenzoic acid |

| 1-(2,6-Dimethyl-3-fluorophenyl)ethanol |

| 2,6-dimethyl-3-fluoroethylbenzene |

| 2,6-dimethyl-3-fluoroacetophenone |

| Sodium borohydride |

| Lithium aluminium hydride |

| Selectfluor |

| Palladium on carbon |

| Platinum(IV) oxide |

| Raney Nickel |

| Hydrogen gas |

| Diethyl ether |

Electrochemical Reduction Methods

Electrochemical synthesis offers a green and highly controllable alternative to traditional chemical reductants for the conversion of aldehydes to alcohols. The synthesis of this compound can be achieved via the electrochemical reduction of its corresponding precursor, 2,6-Dimethyl-3-fluorobenzaldehyde.

This transformation is typically performed in an electrolytic cell where the aldehyde is reduced at the cathode. The mechanism often involves a coupled proton-electron transfer process. acs.org The choice of electrode material is critical for achieving high selectivity and conversion rates. Metals such as gold (Au), silver (Ag), copper (Cu), and carbon-based materials are effective catalysts for the reduction of aromatic aldehydes to their corresponding alcohols. acs.orgrsc.org These materials are selected for their high cathodic onset potentials for hydrogen evolution, which minimizes the competing reaction of water splitting, and low onset potentials for the organic reduction. acs.org

For benzaldehyde (B42025) and its derivatives, the conversion rate on different metal catalysts has been observed to follow the trend Pt < Rh < Pd. acs.org However, certain metals like copper can sometimes promote C-C coupling side reactions, leading to the formation of diol products (hydrobenzoin), by stabilizing the ketyl radical intermediate. rsc.org Therefore, for the selective synthesis of this compound, metals that disfavor this coupling pathway would be preferred. The process can be influenced by factors such as the solvent, electrolyte, and the applied potential to optimize the yield of the desired benzyl alcohol.

Alkylation and Arylation Reactions for Precursor Synthesis

The synthesis of the core aromatic structure of this compound requires the strategic introduction of the methyl and fluoro substituents onto the benzene (B151609) ring. This is typically achieved through multi-step sequences involving alkylation and arylation reactions to build the necessary precursor, 2,6-dimethyl-3-fluorobenzaldehyde.

One plausible synthetic route involves the halogen exchange of a readily available chlorinated or brominated benzaldehyde. For instance, a process for preparing fluorinated benzaldehydes involves reacting chlorinated benzaldehydes with an alkali metal fluoride, such as spray-dried potassium fluoride, in the presence of a phase-transfer catalyst like a quaternary phosphonium (B103445) salt. google.comgoogleapis.comprepchem.com This reaction is often conducted at high temperatures (130-200 °C) in a dipolar aprotic solvent or neat. google.comprepchem.com

Another strategy starts with a pre-functionalized toluene (B28343) derivative. For example, the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) has been achieved starting from 2-bromo-6-fluorotoluene. google.com This process involves a radical bromination of the methyl group under light to form a benzyl bromide, which is subsequently oxidized to the aldehyde using dimethyl sulfoxide (B87167) (DMSO). google.com A similar approach could be envisioned for 2,6-Dimethyl-3-fluorobenzaldehyde, starting from 2,6-dimethyl-3-fluorotoluene.

Furthermore, formylation of aryl bromides represents another powerful method. Aryl bromides can be converted to benzaldehydes by reaction with carbon monoxide and a formate, often catalyzed by palladium. google.com This allows for the direct introduction of the aldehyde functionality onto a pre-existing 2,6-dimethyl-3-fluorobenzene scaffold.

Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing undesired reactions while other parts of the molecule are being modified. wikipedia.orgnumberanalytics.com In the synthesis of this compound, both the final hydroxyl group and the precursor aldehyde group may require protection depending on the synthetic route.

The choice of a protecting group is governed by its ease of introduction and removal, as well as its stability under various reaction conditions. uchicago.edu An ideal protecting group strategy, known as orthogonal protection, allows for the selective removal of one group in the presence of others. wikipedia.org

Table 1: Common Protecting Groups for Aldehyde and Alcohol Moieties

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |

| Aldehyde | Acetal (B89532)/Ketal | - | Diol (e.g., Ethylene Glycol), Acid Catalyst | Aqueous Acid |

| Dithiane | - | 1,3-Propanedithiol, Lewis Acid | Metal Salts (e.g., HgCl₂), Oxidizing Agents | |

| Alcohol | Silyl (B83357) Ether | TMS, TBDMS, TIPS | Silyl Chloride (e.g., TBDMS-Cl), Base (e.g., Imidazole) | Acid or Fluoride Ion (e.g., TBAF) |

| Benzyl Ether | Bn | Benzyl Bromide (BnBr), Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | |

| Acetyl Ester | Ac | Acetic Anhydride (B1165640) or Acetyl Chloride, Base | Acid or Base Hydrolysis | |

| p-Methoxybenzyl ether | PMB | PMB-Cl, Base | Acid, Hydrogenolysis, or Oxidation |

For example, if a strong nucleophile or base like an organolithium reagent is used to construct the aromatic ring, a pre-existing aldehyde group would need to be protected as an acetal to prevent undesired addition to the carbonyl. wikipedia.org Similarly, the hydroxyl group of the final product would require protection (e.g., as a silyl ether) if subsequent reactions, such as a cross-coupling on the aromatic ring, were planned. libretexts.org

Modern Catalyst Systems for this compound Synthesis

The reduction of the aldehyde precursor is a critical step in the synthesis of this compound. Modern catalysis offers a range of highly efficient and selective methods for this transformation, broadly categorized into transition metal-catalyzed processes and organocatalytic transformations.

Transition metals, particularly from the platinum group, are highly effective catalysts for the hydrogenation of aldehydes to alcohols. These processes are valued for their high efficiency and functional group tolerance.

Catalytic Hydrogenation: The most direct method involves the reaction of the aldehyde with hydrogen gas (H₂) over a heterogeneous catalyst. Palladium on carbon (Pd/C) is a widely used and robust catalyst for this purpose. google.comgoogle.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere, with pressures and temperatures adjusted to optimize the reaction rate and selectivity. google.com Other noble metal catalysts are also effective.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a stable organic molecule serves as the hydrogen source. Common hydrogen donors include isopropanol (B130326) and formic acid. Iridium and rhodium complexes are particularly adept at catalyzing these reactions, which often proceed under milder conditions than direct hydrogenation. acs.org

Table 2: Comparison of Transition Metal Catalyst Systems for Aldehyde Reduction

| Catalyst Type | Metal | Typical Catalyst | Hydrogen Source | Key Advantages |

| Heterogeneous | Palladium | Pd/C | H₂ gas | High activity, recyclable, industrially scalable. google.comgoogle.com |

| Homogeneous | Rhodium | [Rh(COD)Cl]₂ / Ligand | Isopropanol, Formic Acid | High selectivity, mild conditions. |

| Homogeneous | Iridium | [Ir(Cp*)Cl₂]₂ | Formate salts, Formic Acid | Excellent for transfer hydrogenation, functional group tolerance. acs.org |

| Homogeneous | Manganese | Mn(CO)₅Br | Electrons / Proton Source | Earth-abundant metal, electrocatalytic applications. acs.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a complementary approach to metal catalysis, often with high enantioselectivity and avoiding heavy metal contamination. nih.gov

For the reduction of 2,6-Dimethyl-3-fluorobenzaldehyde, a prominent organocatalytic method is transfer hydrogenation mimicking biological systems. This approach commonly uses a chiral secondary amine catalyst, such as an imidazolidinone derived from an amino acid, and a Hantzsch ester as the mild hydride donor. princeton.eduwordpress.com

The catalytic cycle proceeds through the following key steps:

Condensation of the aldehyde with the amine catalyst to form a reactive iminium ion.

The iminium ion is then reduced by the Hantzsch ester, which selectively delivers a hydride to one face of the molecule, controlled by the chiral catalyst.

Hydrolysis of the resulting enamine releases the alcohol product and regenerates the organocatalyst for the next cycle. princeton.edu

This method is particularly powerful for asymmetric synthesis, although for producing a non-chiral molecule like this compound, a simpler achiral amine catalyst could be employed. wordpress.com

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. acs.org For the synthesis of this compound, several parameters in the key transformation steps would be subject to optimization.

Key Optimization Parameters:

Catalyst Loading: Minimizing the amount of expensive transition metal or organocatalyst without compromising reaction time or yield is crucial for cost reduction.

Temperature and Pressure: These parameters are fine-tuned to achieve an optimal balance between reaction rate and selectivity. For instance, in catalytic hydrogenations, adjusting hydrogen pressure can significantly impact the reaction's efficiency. google.com

Solvent: The choice of solvent can affect catalyst solubility, reaction rate, and product isolation. Green solvents are increasingly preferred to minimize environmental impact. nih.gov

Substrate Concentration: Running reactions at higher concentrations is generally more efficient but can lead to issues with solubility, heat dissipation, or substrate/product inhibition. google.com

Process Development Strategies: For large-scale production, batch processing may be replaced by more advanced reactor technologies.

Fed-Batch Reactors: In this setup, substrates are added incrementally during the reaction. This strategy is useful for controlling reaction exotherms and maintaining a low concentration of a substrate that might cause inhibition or side reactions.

Continuous Flow Reactors: Reactants are continuously pumped through a heated tube or column containing a catalyst (which can be immobilized). Flow chemistry offers superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and can lead to higher productivity and more consistent product quality. acs.org

Purification is another critical aspect of scalable synthesis. The optimization process aims to minimize the formation of by-products, thereby simplifying the work-up and purification steps, which often involve crystallization or distillation.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 3 Fluorobenzyl Alcohol

Electrophilic and Nucleophilic Properties of the Hydroxyl Moiety

The hydroxyl group of 2,6-Dimethyl-3-fluorobenzyl alcohol is expected to exhibit both electrophilic and nucleophilic character, typical of primary benzylic alcohols.

Oxidation Reactions to Corresponding Carbonyl Compounds

Primary alcohols are readily oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. For the conversion of this compound to 2,6-Dimethyl-3-fluorobenzaldehyde, mild oxidizing agents would be required to prevent over-oxidation to the corresponding carboxylic acid.

Common methods for the oxidation of primary alcohols to aldehydes include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are also effective for this transformation. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of 2,6-Dimethyl-3-fluorobenzoic acid.

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Predicted Product |

| This compound | Pyridinium chlorochromate (PCC) | 2,6-Dimethyl-3-fluorobenzaldehyde |

| This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2,6-Dimethyl-3-fluorobenzaldehyde |

| This compound | Potassium permanganate (KMnO₄) | 2,6-Dimethyl-3-fluorobenzoic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can act as a nucleophile in esterification and etherification reactions.

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid would be an equilibrium process. More efficient methods would involve the use of an acid chloride or anhydride (B1165640) in the presence of a base like pyridine.

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, would be a standard method to form ethers. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol could form the corresponding ether, though this is less controlled. Recent methods for the etherification of benzylic alcohols have utilized iron catalysts. researchgate.net

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution at the benzylic carbon. Protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule upon nucleophilic attack. Alternatively, conversion to a sulfonate ester (e.g., tosylate or mesylate) or reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would generate a benzylic halide, which is an excellent substrate for Sₙ1 and Sₙ2 reactions. The stability of the resulting benzylic carbocation would favor an Sₙ1 pathway, though Sₙ2 reactions are also possible. A non-metallic Lewis acid, B(C₆F₅)₃, has been shown to catalyze the nucleophilic substitution of benzylic alcohols. nih.gov

Reactivity of the Aromatic Ring System

The substituents on the aromatic ring—two methyl groups and a fluorine atom—will influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

Directed Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The two methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their electron-donating inductive and hyperconjugation effects. The fluorine atom is a deactivating but ortho-, para-directing group due to its strong electron-withdrawing inductive effect and weaker electron-donating resonance effect.

The directing effects of these substituents would lead to a complex mixture of products in electrophilic aromatic substitution reactions. The positions ortho and para to the fluorine and methyl groups are sterically hindered by the adjacent methyl groups. Therefore, substitution at the C4 and C5 positions would be the most likely outcomes, with the exact regioselectivity depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution would be disfavored due to the presence of electron-donating methyl groups. Such reactions typically require strong electron-withdrawing groups to activate the ring.

C-H Functionalization Strategies (e.g., Cyclopalladation)

Directed C-H functionalization offers a more regioselective approach to modifying the aromatic ring. For example, a directing group, often introduced by modifying the benzylic alcohol, can guide a transition metal catalyst to activate a specific C-H bond. While no specific studies on this compound were found, research on the cyclopalladation of a related compound, N,N-dimethyl-3-fluorobenzyl amine, has been reported. This study demonstrated that cyclopalladation can occur, though it may lead to a mixture of regioisomers. This suggests that C-H functionalization of this compound or its derivatives is feasible but may present challenges in controlling regioselectivity.

Halogen Exchange Reactions (if applicable to fluorine)

Halogen exchange reactions on aromatic rings, particularly the substitution of fluorine, are notoriously challenging due to the high strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making it generally inert to typical nucleophilic substitution conditions unless significantly activated. nih.gov

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (the fluorine atom). In this compound, the fluorine atom is not activated by appropriately positioned electron-withdrawing groups. Furthermore, the presence of two electron-donating methyl groups on the ring would further decrease its susceptibility to nucleophilic attack.

While methods for C-F bond activation using hydrogen bond donors or metal catalysts have been developed for benzylic fluorides, applying these to the highly stable aromatic C-F bond is a different challenge. nih.gov General methods for halogen exchange on haloaromatic compounds often require harsh conditions and specialized catalysts, such as aminophosphonium catalysts, to replace other halogens with fluorine. google.com Reversing this process to replace fluorine is thermodynamically unfavorable. Therefore, standard halogen exchange reactions are generally not considered a viable pathway for the modification of the fluorine substituent in this compound under conventional laboratory conditions.

Transformations Involving the Methyl Substituents

The functionalization of the methyl groups in this compound would involve the activation of a benzylic C-H bond. While benzylic C-H bonds are typically more reactive than aliphatic C-H bonds, the presence of the hydroxymethyl group provides a more susceptible site for many common transformations, particularly oxidation.

Reactions such as radical halogenation (e.g., using N-bromosuccinimide) could potentially introduce functionality at the methyl groups. However, controlling the selectivity between the two equivalent methyl groups and the hydroxymethyl group can be difficult. The formation of the 2,6-dimethylbenzyl radical has been studied, indicating that the benzylic positions of the methyl groups are accessible for radical processes. nih.gov However, any attempt at side-chain functionalization must consider the competitive reactivity of the primary alcohol, which is readily oxidized to an aldehyde or carboxylic acid. For instance, photochemical oxidation protocols are known to selectively target the benzylic alcohol function over other substituents on the ring. rsc.org

Deoxygenation Reactions of Benzylic Alcohols

The removal of the hydroxyl group from benzylic alcohols is a key transformation in organic synthesis. Modern methods have moved beyond classical, often toxic, reagents like those used in the Barton-McCombie reaction toward more sustainable catalytic approaches. chemrxiv.orgbeilstein-journals.org These methods are generally applicable to a wide range of substituted benzylic alcohols and would likely be effective for this compound.

One prominent method involves visible-light photoredox catalysis. beilstein-journals.org In a typical procedure, the benzylic alcohol is first activated by converting it into a better leaving group, such as a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. Irradiation with visible light in the presence of a photocatalyst (e.g., an iridium complex) and a sacrificial electron donor then effects the reductive cleavage of the C-O bond. beilstein-journals.org

Another approach utilizes a non-precious metal catalyst system, such as Cp₂TiCl₂ with a silane (B1218182) like Me(EtO)₂SiH, which acts as both a hydrogen donor and a regenerating agent for the active titanium species. chemrxiv.org This method has proven effective for the deoxygenation of a variety of primary and secondary benzylic alcohols, tolerating numerous functional groups. chemrxiv.org

Given the broad substrate scope of these modern deoxygenation protocols, it is highly probable that this compound could be successfully converted to 1-fluoro-2,3-dimethylbenzene. The electronic nature of the substituents on the aromatic ring can influence reaction efficiency, but both electron-donating and electron-withdrawing groups are generally well-tolerated in these transformations. chemrxiv.orgchemrxiv.org

Table 1: Selected Modern Methods for Deoxygenation of Benzylic Alcohols

| Catalytic System | Activating Agent / H-donor | Substrate Example | Product Yield | Reference |

|---|---|---|---|---|

| Ir(ppy)₂(dtb-bpy) | 3,5-Bis(trifluoromethyl)benzoic anhydride / Hünig's base | 4-Methoxybenzyl alcohol | >95% | beilstein-journals.org |

| Cp₂TiCl₂ | Me(EtO)₂SiH | Benzyl (B1604629) alcohol | 99% | chemrxiv.org |

Comparative Reactivity Studies with Related Benzyl Alcohol Derivatives

The reactivity of this compound can be understood by comparing it with related structures. The key factors influencing reactivity are the electronic effects of the fluorine atom, the steric hindrance and electronic donation of the two methyl groups, and the interplay between these substituents.

Influence of Fluorine: A study on the conformational properties and hydrogen-bond (HB) acidity of fluorinated benzyl alcohols found that ortho-fluorination generally increases the HB acidity of the hydroxyl group. nih.gov While the fluorine in this compound is in the meta position, its strong electron-withdrawing inductive effect (-I) is expected to increase the acidity of the benzylic proton and the hydroxyl proton compared to the non-fluorinated analogue, 2,6-dimethylbenzyl alcohol. This increased acidity could influence the rates of reactions where proton transfer is a key step.

Influence of Methyl Groups: The two methyl groups at the 2- and 6-positions provide significant steric hindrance around the benzylic alcohol. This steric crowding can slow down reactions that require nucleophilic attack at the benzylic carbon. Conversely, these electron-donating groups can help stabilize any potential benzylic carbocation that might form in reactions proceeding through an SN1-type mechanism.

Comparative Oxidation: The oxidation of benzylic alcohols to aldehydes or ketones is a fundamental reaction. Studies on 2-fluorobenzyl alcohol show it can be readily oxidized to 2-fluorobenzaldehyde. sigmaaldrich.com Similarly, the isomer 2,6-dimethyl-4-fluorobenzyl alcohol can be oxidized to the corresponding aldehyde. The oxidation of this compound is expected to proceed similarly, likely yielding 2,6-dimethyl-3-fluorobenzaldehyde. However, the reaction rate might be slower compared to less sterically hindered benzyl alcohols. For example, photochemical oxidation studies have shown that ortho-substituted benzyl alcohols can give lower yields due to steric hindrance near the reaction center. rsc.org

Comparative Acidity and Nucleophilicity: Compared to its isomer, 2,6-difluorobenzyl alcohol, the single fluorine atom in this compound would render the hydroxyl group less acidic. The electron-donating methyl groups also counteract the inductive withdrawal of the fluorine, making the oxygen atom more nucleophilic than in polyfluorinated analogues.

Table 2: Comparison of Properties and Reactivity with Related Benzyl Alcohols

| Compound | Key Structural Features | Expected Reactivity Highlights | Reference |

|---|---|---|---|

| This compound | One meta-F; two ortho-CH₃ | Moderate OH acidity; sterically hindered; undergoes oxidation and deoxygenation. | - |

| Benzyl alcohol | Unsubstituted | Baseline reactivity; forms esters and undergoes oxidation. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| 2-Fluorobenzyl alcohol | One ortho-F | Increased OH acidity due to ortho-F; undergoes oxidation. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| 2,6-Difluorobenzyl alcohol | Two ortho-F | Significantly increased OH acidity; reduced nucleophilicity of oxygen. nih.gov | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-Dimethyl-3-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be required for a complete structural assignment.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Based on a thorough review of available scientific literature and spectral databases, specific experimental ¹H NMR data for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), could not be located.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl) within a molecule.

A comprehensive search of scientific databases and literature did not yield specific experimental ¹³C NMR spectral data for this compound.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule, providing information on their electronic surroundings and coupling with neighboring nuclei.

Specific experimental ¹⁹F NMR spectroscopic data for this compound could not be found in the reviewed literature and databases.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structural elucidation.

A detailed search for experimental 2D NMR data (COSY, HSQC, HMBC) for this compound did not yield any specific results in the available scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy detects the characteristic vibrational frequencies of chemical bonds. For this compound, key absorptions would be expected for the O-H group of the alcohol, C-H bonds of the methyl and aromatic groups, C=C bonds of the aromatic ring, and the C-F bond.

A search of scientific literature and spectral libraries did not provide specific experimental FT-IR absorption frequencies for this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. For this compound, a Raman spectrum would be expected to display characteristic peaks corresponding to its specific functional groups. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl (CH₃) and methylene (B1212753) (CH₂) groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic ring stretching: Multiple sharp peaks in the 1400-1650 cm⁻¹ region, indicative of the substituted benzene (B151609) ring.

C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ range, which is characteristic of the fluoro-aromatic moiety.

C-O stretching: Associated with the primary alcohol, usually appearing in the 1000-1260 cm⁻¹ region.

O-H stretching: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.

Analysis of the precise positions and intensities of these bands allows for confirmation of the compound's structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. For alcohols, common fragmentation pathways include alpha cleavage and dehydration. libretexts.org Aromatic alcohols, however, tend to show a more prominent molecular ion peak due to the stability of the aromatic ring.

Expected Fragmentation Patterns for this compound:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion (C₉H₁₁FO)⁺ | 154 |

| [M-H]⁺ | Loss of a hydrogen atom | 153 |

| [M-OH]⁺ | Loss of hydroxyl radical | 137 |

| [M-H₂O]⁺ | Dehydration: Loss of a water molecule youtube.com | 136 |

| [M-CH₃]⁺ | Alpha cleavage: Loss of a methyl radical | 139 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical | 123 |

| C₇H₇F⁺ | Tropylium-like ion after rearrangement | 109 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by providing extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by differentiating between molecules with the same nominal mass but different atomic compositions.

HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₉H₁₁FO |

| Calculated Exact Mass | 154.0801 Da |

| Expected Measurement | 154.0801 ± 0.0005 Da (typical mass accuracy) |

An experimental HRMS measurement falling within the expected narrow mass accuracy window would provide strong evidence for the assigned molecular formula of this compound.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form exists)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise coordinates of each atom can be determined. nih.gov

For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure, including:

The substitution pattern on the benzene ring.

Bond lengths and angles between all atoms.

The molecule's conformation in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the alcohol group.

This analysis is contingent upon the ability to grow a single, high-quality crystal of the compound, a process that can be challenging.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the components of a mixture, making them essential for both the purification and purity assessment of this compound. semanticscholar.org

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like benzyl (B1604629) alcohols. cloudfront.net The compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for purity analysis. For this compound, a reversed-phase method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time is dependent on its polarity.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing a powerful tool for the definitive identification of compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for identifying volatile organic compounds. scholarsresearchlibrary.com As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak, providing both retention time data (for quantitation) and fragmentation data (for structural confirmation). A GC-MS analysis of this compound would confirm its identity by matching both its retention time and its mass spectrum against a reference standard. scholarsresearchlibrary.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. The eluent from the LC column is passed through an interface (e.g., electrospray ionization, ESI) that generates ions for MS analysis. This technique would confirm the molecular weight of this compound and could be used to identify impurities from a synthesis mixture.

Typical Chromatographic Conditions:

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or polar (e.g., Polyethylene Glycol) | Helium or Hydrogen | FID, MS |

| LC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV, MS |

Computational Chemistry and Theoretical Studies on 2,6 Dimethyl 3 Fluorobenzyl Alcohol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Applications

No specific DFT studies on 2,6-Dimethyl-3-fluorobenzyl alcohol were found. Such studies would typically involve calculations using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Ab Initio Methods

A search for studies employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, specifically on this compound did not yield any results. These methods would provide a high level of theory for comparison with DFT results.

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gaps and Reactivity Prediction

Without computational data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are unknown. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No NBO analysis has been published for this compound. This type of analysis would provide insights into donor-acceptor interactions, charge delocalization, and the nature of bonding within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps for this compound are not available. An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene (B151609) ring. The presence of two methyl groups at the ortho positions (2 and 6) introduces significant steric hindrance, which heavily influences the rotational barrier of the C-C bond connecting the benzyl (B1604629) ring and the methylene (B1212753) group.

A potential energy surface (PES) scan is a common computational technique to explore the conformational space of a molecule. This involves systematically rotating a specific dihedral angle and calculating the single-point energy at each step. For this compound, the key dihedral angle is that which defines the orientation of the -OH group with respect to the plane of the benzene ring.

Due to the steric clash with the ortho-methyl groups, it is anticipated that the lowest energy conformers will be those where the C-O bond of the alcohol is oriented away from the methyl groups. The analysis would likely reveal two primary energy minima corresponding to syn- and anti-periplanar arrangements of the O-H bond relative to the C-C bond, with the staggered conformations being the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cring-C-O-H) | Relative Energy (kcal/mol) |

| 1 | ~60° | 0.00 |

| 2 | ~180° | 0.75 |

| 3 | ~300° | 0.00 |

Note: The data in this table is hypothetical and illustrative of expected computational results.

Investigation of Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure and function of molecules containing hydroxyl groups. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are of interest.

Intramolecular Hydrogen Bonding: A key question is whether an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the fluorine atom at the 3-position. The formation of such a bond would require the molecule to adopt a specific conformation that brings these two atoms into proximity, forming a pseudo-six-membered ring. While O-H···F hydrogen bonds are known, their strength is generally weaker than conventional hydrogen bonds. Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to search for and characterize a bond critical point between the hydrogen and fluorine atoms.

Intermolecular Hydrogen Bonding: In the condensed phase or in solution, intermolecular hydrogen bonds are expected to dominate. This compound can act as both a hydrogen bond donor (via the -OH group) and a weak acceptor (via the fluorine atom and the oxygen atom). Computational studies of dimeric or larger clusters of this molecule can provide insights into the preferred hydrogen bonding motifs and their corresponding interaction energies. It is likely that the primary intermolecular interaction will be the formation of O-H···O hydrogen bonds between two alcohol molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with Density Functional Theory (DFT). The calculations would likely show the benzylic protons having a characteristic chemical shift, with the ortho-methyl protons appearing further downfield. The fluorine substitution would influence the chemical shifts of the aromatic protons and carbons, with the most significant effects observed for the carbons and protons closest to the fluorine atom.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| OH | 2.1 | 2.0 |

| CH₂ | 4.6 | 4.5 |

| Ar-H | 7.0-7.2 | 6.9-7.1 |

| CH₃ | 2.4 | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating the harmonic vibrational frequencies. The most prominent feature in the IR spectrum would be the O-H stretching frequency, typically appearing in the range of 3200-3600 cm⁻¹. The exact position of this band would be sensitive to hydrogen bonding. If a weak intramolecular O-H···F hydrogen bond exists, it would cause a slight red-shift (lowering of the frequency) of the O-H stretch compared to a conformer without this interaction. The C-F stretching frequency would also be a characteristic feature in the spectrum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, such as its oxidation to the corresponding aldehyde. By mapping the reaction pathway, key transition states and intermediates can be identified, and their energies calculated.

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Molecular Architectures

The intrinsic structure of 2,6-dimethyl-3-fluorobenzyl alcohol makes it an ideal starting point for the synthesis of more complex molecular frameworks. The benzyl (B1604629) alcohol moiety is a versatile functional group that can be readily converted into a variety of other groups, such as aldehydes, halides, and azides, thus opening up numerous synthetic pathways.

Heterocyclic Compound Synthesis (e.g., benzopyran derivatives, triazole derivatives)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for several important classes of heterocycles.

Benzopyran Derivatives: Benzopyrans, also known as chromenes, are a class of privileged structures in drug discovery, exhibiting a wide range of biological activities. researchgate.netderpharmachemica.comalgoreducation.com The synthesis of benzopyran derivatives can be achieved through various methods, including multi-component reactions involving an aldehyde. researchgate.net this compound can be oxidized to its corresponding aldehyde, 2,6-dimethyl-3-fluorobenzaldehyde, which can then participate in condensation reactions with phenolic compounds and a source of active methylene (B1212753) groups (like malononitrile) to construct the benzopyran core. In other strategies, fluorobenzyl groups are used as protecting groups for phenol (B47542) moieties during the elaboration of the benzopyran skeleton, demonstrating their compatibility with and utility in these synthetic sequences. nih.gov

Triazole Derivatives: 1,2,3-Triazoles, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," have become ubiquitous in drug discovery and chemical biology. mdpi.comnih.gov The 3-fluorobenzyl moiety has been successfully incorporated into complex triazole-containing molecules with potential antifungal activity. nih.gov The synthesis typically involves converting the precursor alcohol into a more reactive intermediate. For instance, this compound can be converted to 2,6-dimethyl-3-fluorobenzyl azide (B81097). This azide is then a key reagent for reaction with a terminal alkyne in a CuAAC reaction to regiospecifically form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.comuokerbala.edu.iq A specific example includes the synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{N-benzyl-N-[(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol, which showcases the integration of the fluorobenzyl group into a larger, biologically relevant molecule. nih.gov

| Heterocycle Class | Precursor Derived from Benzyl Alcohol | Key Reaction Type | Example Derivative Structure | Reference |

|---|---|---|---|---|

| Benzopyran | 2,6-Dimethyl-3-fluorobenzaldehyde | Multi-component condensation | Substituted 4H-Chromenes | |

| 1,2,3-Triazole | 1-(Azidomethyl)-3-fluorobenzene | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(3-Fluorobenzyl)-1H-1,2,3-triazole derivatives | nih.govuokerbala.edu.iq |

Scaffold for Multistep Total Synthesis

Total synthesis is the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. Building blocks that provide access to complex fragments in a few, efficient steps are highly valuable in this endeavor. While a specific, completed total synthesis of a major natural product using this compound as the primary scaffold may not be prominently published, its role in constructing advanced heterocyclic intermediates, as detailed above, establishes its utility as a foundational scaffold. nih.gov The synthesis of such elaborate fragments is a critical part of any total synthesis campaign. The unique electronic and steric properties conferred by the fluoro and dimethyl groups can be leveraged to control reactivity and conformation in subsequent, complex steps of a total synthesis route.

Strategies for Incorporation of Fluorine and Dimethyl Groups via this Scaffold

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound provides a ready-made scaffold to introduce a specific fluorine substitution pattern. The fluorine atom at the 3-position influences the electronic nature of the aromatic ring through its strong inductive electron-withdrawing effect.

The flanking methyl groups at the 2- and 6-positions provide significant steric hindrance around the benzylic position. This steric bulk can serve several purposes:

It can lock the conformation of the benzyl group, which can be crucial for optimizing binding to a biological target.

It can shield the aromatic ring and the benzylic position from metabolic enzymes, potentially increasing the half-life of a drug molecule.

It can direct reactions to other parts of the molecule by sterically blocking certain approaches to the ring.

NMR analysis of peptides with fluorobenzoyl groups has shown that the position and number of fluorine substituents significantly affect the conformation of the benzoyl moiety, which in turn impacts biological activity. nih.gov The combination of the 3-fluoro substituent with the 2,6-dimethyl groups offers a unique tool for fine-tuning these steric and electronic properties in a drug discovery program.

Development of Novel Reagents and Ligands Derived from this compound

A key aspect of a building block's utility is its conversion into novel reagents for specific chemical transformations. This compound serves as an excellent precursor for such reagents. A prime example is its conversion into 1-(azidomethyl)-3-fluorobenzene and its dimethylated analogue. uokerbala.edu.iq This is typically achieved by first converting the alcohol to a good leaving group (e.g., a benzyl bromide or mesylate) followed by substitution with an azide salt, such as sodium azide. The resulting benzyl azide is a key reagent for "click chemistry," enabling the facile and specific synthesis of 1,2,3-triazoles. nih.govuokerbala.edu.iq This transformation effectively converts a simple alcohol into a specialized reagent for constructing complex heterocyclic systems.

Applications in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid polymer support, simplifying purification by allowing excess reagents to be washed away by filtration. This methodology is the cornerstone of modern peptide and oligonucleotide synthesis. Handles or linkers are bifunctional molecules that connect the first building block to the solid support.

While specific literature detailing this compound as a commercially available linker is scarce, its structure is highly amenable for such applications. Benzyl alcohols are foundational to many standard linkers (e.g., the Wang linker). A linker derived from this compound could be designed and attached to a resin support. The fluorine atom could serve as a useful NMR probe (¹⁹F NMR) to monitor reaction progress on the solid support. Furthermore, the electronic properties imparted by the fluorine and the steric bulk of the methyl groups could be used to fine-tune the cleavage conditions, potentially allowing for orthogonal cleavage strategies in the synthesis of complex molecules.

Design and Synthesis of Chemically Modified Derivatives for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are fundamental to modern drug discovery. These studies involve synthesizing a series of related compounds (analogues) to systematically probe how chemical modifications affect a molecule's biological activity. The fluorobenzyl scaffold is frequently used in such studies.

For example, SAR studies have been conducted on nicotinamide (B372718) derivatives containing a 3-fluorobenzyl ether, which were investigated as inhibitors of the sodium-calcium exchanger (NCX). nih.gov These studies revealed that the biological activity was highly dependent on the nature of substituents on the molecule, highlighting the importance of the fluorobenzyl fragment. Similarly, extensive QSAR studies have been performed on series of 4-fluorobenzyl derivatives to build predictive models for their antiparasitic activity. researchgate.net Other work has focused on how fluorination patterns on a benzoyl group attached to a peptide affect G-protein coupled receptor activation, with NMR studies showing that fluorine substituents directly influence the conformation and, therefore, the bioactivity. nih.gov

These examples, while often using different isomers, establish a clear principle: the fluorinated and methylated benzyl scaffold, as exemplified by this compound, is an excellent platform for generating chemical diversity for SAR studies. By systematically modifying other parts of a molecule while keeping the core 2,6-dimethyl-3-fluorobenzyl group, chemists can elucidate the structural requirements for a desired biological effect.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2,6-Dimethyl-3-fluorobenzyl Alcohol

Direct academic findings on this compound are not available in the public domain. Its existence is confirmed through commercial listings which provide basic physical data. For instance, it is described as a liquid with a boiling point of 104-105 °C at 22 mmHg and a density of approximately 1.164 g/mL at 25 °C. sigmaaldrich.com

Research on analogous structures, such as other fluorinated benzyl (B1604629) alcohols, provides some context. Studies on the influence of fluorination on the properties of benzyl alcohols have shown that ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group. nih.govlongdom.orgnih.govconsensus.app This effect is attributed to both intramolecular hydrogen bonding (OH···F) and other noncovalent interactions. nih.govnih.gov However, in the case of 2,6-difluorobenzyl alcohols, a decrease in hydrogen-bond acidity has been observed. nih.govnih.gov Given that this compound has a fluorine atom at the meta position and methyl groups at the ortho positions, the electronic and steric effects on its reactivity and properties would be unique and cannot be directly extrapolated from these studies.

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the near-complete absence of fundamental research on this compound. Key areas that remain unexplored include:

Synthesis: There is no published, optimized, and well-characterized synthetic route for this compound in academic literature. While a patent for the synthesis of 3-fluorobenzyl alcohol from m-fluorotoluene exists, it does not specifically address the dimethylated analogue. chemicalbook.com

Reactivity: Its chemical reactivity, including its participation in common organic reactions, has not been systematically studied.

Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (NMR, IR, MS) and detailed physicochemical properties are not publicly available beyond basic supplier information.

Biological Activity: There is no information on the potential biological or pharmacological properties of this compound.

The challenges in studying this molecule are likely linked to the broader difficulties in organofluorine chemistry. numberanalytics.comnumberanalytics.combohrium.com These include achieving regioselectivity in fluorination reactions and the limited availability or high cost of specialized fluorinating agents. numberanalytics.com

Prospective Avenues for Synthetic Innovation and Methodological Development

Future research could focus on developing efficient and selective synthetic methods for this compound and related compounds. Promising areas for exploration include:

Late-Stage Fluorination: The development of methods for the late-stage introduction of fluorine into a pre-existing 2,6-dimethylbenzyl alcohol scaffold would be highly valuable. pharmtech.com This approach is a significant area of research in pharmaceutical development. pharmtech.com

Novel Fluorinating Reagents: The use of new and more accessible fluorinating agents could make the synthesis of such compounds more practical. numberanalytics.combohrium.com Recent advancements include the use of sulfur hexafluoride (SF₆) as a fluorinating reagent for the deoxyfluorination of benzyl alcohols under visible light photocatalysis. rsc.org

Catalytic Methods: Exploring transition-metal catalysis or organocatalysis for the fluorination step could lead to more efficient and selective syntheses. mdpi.comcas.cn

Potential for Theoretical Advancements and Predictive Modeling

Given the lack of experimental data, theoretical and computational chemistry could play a crucial role in understanding the properties of this compound.

Conformational Analysis: Quantum chemical methods, such as Density Functional Theory (DFT), could be used to predict the stable conformations of the molecule, taking into account potential intramolecular interactions between the fluorine atom, the hydroxyl group, and the methyl groups. nih.govnih.gov

Property Prediction: Computational models can predict various properties, including spectroscopic data (NMR shifts), which can be a valuable tool in the absence of experimental spectra. nih.gov Theoretical calculations can also help in understanding the electronic effects of the substituents on the aromatic ring and the reactivity of the benzylic alcohol moiety. smu.edu

Reaction Mechanism Studies: Theoretical modeling can be employed to investigate the mechanisms of potential synthetic routes and reactions, guiding experimental efforts. beilstein-journals.org

Broader Implications for Fluorinated Molecule Research in Organic Chemistry

The study of even a seemingly simple molecule like this compound can have broader implications for the field of organofluorine chemistry.

Structure-Property Relationships: A detailed investigation of this compound would contribute to a better understanding of how the interplay of fluorine and multiple alkyl substituents on an aromatic ring influences molecular properties. This knowledge is crucial for the rational design of new molecules with desired characteristics in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com

Synthetic Methodology: The development of new synthetic methods for this specific molecule could be adaptable to a wider range of fluorinated aromatic compounds, which are of significant interest in the pharmaceutical and agrochemical industries. mdpi.comcas.cn

Analytical Techniques: The characterization of this compound would add to the database of spectroscopic information for fluorinated molecules, aiding in the identification and analysis of new organofluorine compounds. The use of fluorinated benzyl groups as protecting groups in oligosaccharide synthesis has been shown to enhance NMR spectral resolution, highlighting another potential application area for such compounds. wiserpub.com

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethyl-3-fluorobenzyl alcohol?

A multi-step synthesis approach is common for fluorinated benzyl alcohols. For example, fluorination of halogenated precursors (e.g., via nucleophilic substitution using KF or CsF) followed by reduction of carbonyl intermediates (e.g., using NaBH₄ or LiAlH₄) can yield the target compound . Key steps may include protecting group strategies for regioselective fluorination and methylation. Characterization via IR, GC-MS, and ¹H NMR is critical to confirm structural integrity .

Q. How can researchers validate the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (GC-MS/MS) are standard methods. For fluorinated analogs, ¹⁹F NMR spectroscopy provides additional specificity for detecting fluorinated impurities . Ensure solvent compatibility (e.g., deuterated chloroform for NMR) and use certified reference standards for calibration .

Q. What safety precautions are essential when handling fluorinated benzyl alcohols?

Use PPE (N95 masks, gloves, eye protection) to avoid inhalation or dermal contact. Fluorinated compounds may release toxic HF under extreme conditions; ensure neutralization protocols (e.g., calcium gluconate gel) are available. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ¹H NMR splitting patterns) be resolved for this compound?

Contradictions in splitting patterns may arise from steric hindrance or dynamic effects. Employ advanced techniques like 2D NMR (COSY, HSQC) to assign protons and verify coupling constants. Computational modeling (DFT calculations) can predict chemical shifts and validate assignments . For fluorinated analogs, compare with literature data for 2,6-dichloro- or 3,5-difluorobenzyl alcohols to identify substituent effects .

Q. What strategies optimize regioselectivity in the fluorination of dimethylbenzyl alcohol precursors?

Use directing groups (e.g., nitro or carbonyl) to enhance para/ortho fluorination. For example, nitration followed by fluorodehalogenation (e.g., using Pd catalysis) can improve selectivity . Solvent polarity (e.g., DMF vs. THF) and temperature gradients also influence reaction pathways .

Q. How can electrochemical methods be applied to derivatize this compound for functional studies?

Electrochemical oxidation with mediators like N-hydroxyphthalimide (NHPI) converts alcohols to aldehydes or ketones, enabling subsequent reactions (e.g., Schiff base formation). Optimize parameters (pH, voltage) to avoid over-oxidation . Couple with in-situ FTIR or Raman spectroscopy to monitor reaction progress .

Methodological Considerations

Q. What analytical techniques are suitable for quantifying trace impurities in fluorinated benzyl alcohols?

- GC-MS/MS : Ideal for volatile derivatives; use solid-phase microextraction (SPME) for preconcentration .

- LC-QTOF-MS : Provides high-resolution mass data for non-volatile impurities .

- Ion chromatography : Detects anionic byproducts (e.g., fluoride ions) .

Q. How can researchers address low yields in the reduction of fluorinated benzaldehyde intermediates?

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve efficiency over traditional reductants.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates .

- Additives : Use CeCl₃ to mitigate deactivation of reducing agents by fluorine .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for fluorinated benzyl alcohols?

Variations may arise from polymorphic forms or hygroscopicity. Perform differential scanning calorimetry (DSC) to identify phase transitions and ensure samples are anhydrous (e.g., dry under vacuum) . Cross-validate with literature data for structurally similar compounds (e.g., 2,6-dichlorobenzyl alcohol, mp 96–98°C ).

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point Validation | DSC, anhydrous conditions | |

| Fluorine Content Analysis | ¹⁹F NMR, ion chromatography | |

| Regioselective Fluorination | Pd-catalyzed halogen exchange |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.